molecular formula C8H8BrNO3 B8760615 2-(4-Bromo-2-nitrophenyl)ethanol

2-(4-Bromo-2-nitrophenyl)ethanol

Cat. No.: B8760615
M. Wt: 246.06 g/mol
InChI Key: IXOSFCCRVSYFCK-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the fourth position and a nitro group at the second position, with an ethanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitrophenyl)ethanol typically involves the nitration of 4-bromo-phenol followed by reduction and subsequent reaction with ethylene oxide. The nitration process introduces the nitro group into the phenyl ring, while the reduction step converts the nitro group to an amino group, which is then reacted with ethylene oxide to form the ethanol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Bromo-2-nitro-phenyl)acetaldehyde or 2-(4-Bromo-2-nitro-phenyl)acetic acid.

    Reduction: 2-(4-Bromo-2-amino-phenyl)-ethanol.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromo-2-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-nitrophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and ethanol group also contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitrophenol
  • 4-Bromo-2-nitroaniline
  • 2-Bromo-4-nitrophenol

Uniqueness

2-(4-Bromo-2-nitrophenyl)ethanol is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, along with an ethanol group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-(4-bromo-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H8BrNO3/c9-7-2-1-6(3-4-11)8(5-7)10(12)13/h1-2,5,11H,3-4H2

InChI Key

IXOSFCCRVSYFCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-2-nitrophenethyl acetate (270 mg, 0.96 mmol) was dissolved in 4 ml of methanol. A 5 N aqueous NaOH solution (0.97 ml, 4.82 mmol) was added to the solution at room temperature with stirring, and the mixture was stirred at room temperature for 2 hr. A 10% aqueous ammonium chloride solution (5 ml) was added to the reaction solution, and the mixture was neutralized with a 1 N aqueous HCl solution. The resultant precipitate was dissolved in 20 ml of ethyl acetate, and the solution was dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated under the reduced pressure, and the residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:1) to give 198 mg (yield 83%) of the title compound.
Name
4-Bromo-2-nitrophenethyl acetate
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.97 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
83%

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-1-methyl-2-nitro-benzene (f-1) (0.01134 mol) and paraformaldehyde (0.009 mol) in DMSO (5 ml) and Triton-B (035 ml) was stirred at 50° C. for 2 hours, then cooled to room temperature and purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH 98.5/1.5; 35-70 μm). The pure fractions were collected and the solvent was evaporated. Yield: 1.18 g of 2-(4-Bromo-2-nitro-phenyl)-ethanol (f-2) (42%).
Quantity
0.01134 mol
Type
reactant
Reaction Step One
Quantity
0.009 mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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